
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) is a chemical compound with the molecular formula C9H13NO3 It is a derivative of cyclohexanediol, featuring an ethynyl group and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) typically involves the following steps:
Starting Material: The synthesis begins with 1,3-cyclohexanediol.
Introduction of Ethynyl Group: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent under controlled conditions.
Formation of Carbamate Group: The carbamate group is formed by reacting the intermediate product with a carbamoylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The ethynyl and carbamate groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Conditions for substitution reactions may involve the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) involves its interaction with specific molecular targets and pathways. The ethynyl and carbamate groups play a crucial role in its reactivity and interactions. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Cyclohexanediol: A simpler derivative without the ethynyl and carbamate groups.
1-Ethynyl-1-cyclohexanol: Contains an ethynyl group but lacks the carbamate group.
1,3-Cyclohexanediol, mixture of cis and trans: A mixture of isomers with different spatial arrangements.
Eigenschaften
CAS-Nummer |
1200-79-9 |
---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.207 |
IUPAC-Name |
[(1R,3S)-1-ethynyl-3-hydroxycyclohexyl] carbamate |
InChI |
InChI=1S/C9H13NO3/c1-2-9(13-8(10)12)5-3-4-7(11)6-9/h1,7,11H,3-6H2,(H2,10,12)/t7-,9+/m0/s1 |
InChI-Schlüssel |
LODCQMHQFQOYSE-IONNQARKSA-N |
SMILES |
C#CC1(CCCC(C1)O)OC(=O)N |
Synonyme |
1,3-Cyclohexanediol,1-ethynyl-,1-carbamate,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.